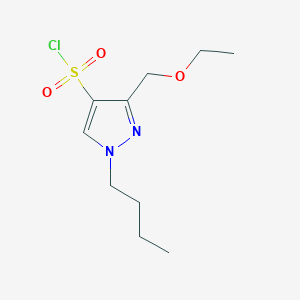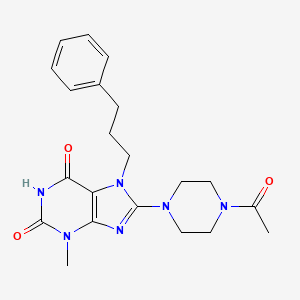![molecular formula C14H16N2O2S B2525162 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine CAS No. 256661-25-3](/img/structure/B2525162.png)
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine" is a derivative that falls within a class of compounds known for their potential pharmacological activities. These derivatives often exhibit a range of biological properties, including inhibition of enzymes like phosphoinositide 3-kinase, which is crucial in cellular functions such as growth and metabolism .
Synthesis Analysis
The synthesis of related morpholine derivatives typically involves multi-step chemical reactions that may include the formation of C–C and C–N bonds. For instance, a one-pot synthesis approach has been developed for creating similar compounds, which is advantageous due to its simplicity, eco-friendliness, and the use of water as a solvent . Another synthesis method involves refluxing specific precursors, such as 1,3,4 oxadiazole-2-thiol with a chloroethyl morpholine hydrochloride, to obtain the desired morpholine derivative .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and Mass spectrometry, and confirmed by single crystal X-ray diffraction studies. These compounds often crystallize in the monoclinic system and exhibit specific lattice parameters that are characteristic of their crystalline form . The molecular conformation is influenced by the presence of substituents on the thiazole and phenyl rings, which can lead to different tautomeric forms and crystal packing interactions .
Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions. The presence of functional groups such as the thiazole ring and the morpholine moiety allows for further chemical modifications, which can be exploited to synthesize new compounds with potential biological activities . The reactivity of these compounds can be influenced by the substituents present on the aromatic rings, as well as the overall molecular conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are closely related to their molecular structure. These compounds typically exhibit solid-state properties that are defined by their crystal packing, which can include intermolecular interactions such as hydrogen bonding and π-π stacking . The morpholine ring often adopts a chair conformation, contributing to the stability of the molecule . The solubility, melting point, and other physicochemical properties are determined by the nature of the substituents and the molecular framework of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : Fathalla et al. (2002) demonstrated the synthesis of new thiazole derivatives, including 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine. These compounds were synthesized via a domino-reaction, showcasing their potential in organic synthesis and structural chemistry (Fathalla, Marek, & Pazdera, 2002).
Pharmacological Applications : A study by Alexander et al. (2008) identified 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent inhibitors of phosphoinositide 3-kinase, indicating their potential use in cancer therapy. This study provides insights into the utility of these compounds in in vivo models of tumor growth (Alexander et al., 2008).
Tautomerism and Molecular Conformations : Balti et al. (2016) investigated the conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones, including derivatives of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine. This research provides important insights into the molecular properties of such compounds (Balti, Norberg, Efrit, Lanners, & Wouters, 2016).
Anticancer Potency : Turan-Zitouni et al. (2018) synthesized novel thiazoline-tetralin derivatives and evaluated their anticancer potency. These compounds, including derivatives of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine, showed promising results in cancer cell lines, highlighting their potential in medicinal chemistry (Turan-Zitouni, Yurttaş, Tabbi, Çiftçi, Temel, & Kaplancıklı, 2018).
QSAR Analysis of Antioxidants : Drapak et al. (2019) conducted a QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, which are structurally related to 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine. This study provides a theoretical basis for designing new potential antioxidants (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019).
Antibacterial and Anticancer Activities : Tumosienė et al. (2020) investigated the antioxidant and anticancer activities of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, related to the morpholine structure. Their findings suggest significant activities in these domains, contributing to the understanding of the compound's biological potential (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
α-Glucosidase Inhibition for Diabetes Management : Menteşe et al. (2020) synthesized a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives and evaluated their α-glucosidase inhibitory potential. These compounds, structurally related to 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine, displayed considerable potential in diabetes management (Menteşe, Baltaş, & Emirik, 2020).
Eigenschaften
IUPAC Name |
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-17-12-4-2-11(3-5-12)13-10-19-14(15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNJZGDNHCDDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

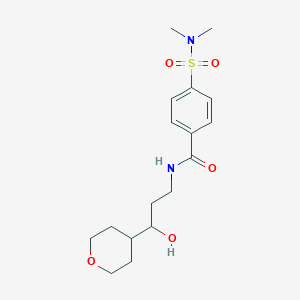
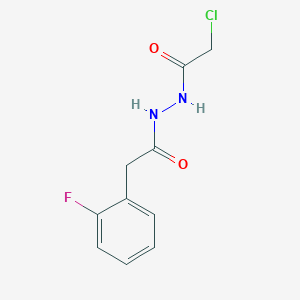
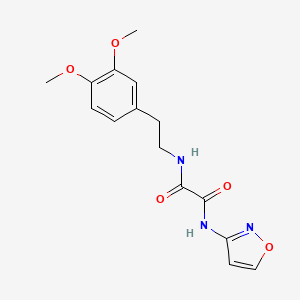
![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)
![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)
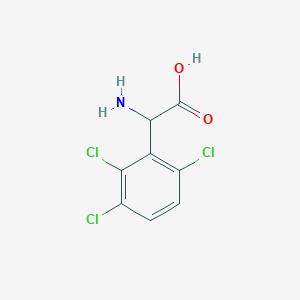
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)
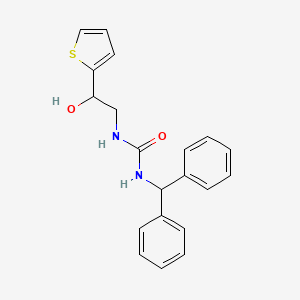
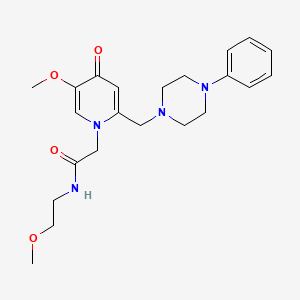
![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)
